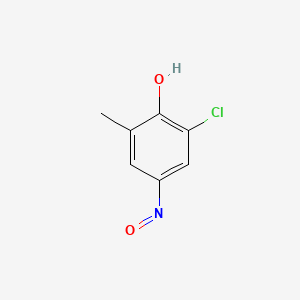

o-CRESOL, 6-CHLORO-4-NITROSO-

Description

Contextual Background of Phenolic Compounds in Organic Chemistry

Phenolic compounds, characterized by a hydroxyl (-OH) group attached to an aromatic ring, are a significant class of organic molecules. britannica.com Their chemistry is largely dictated by the interplay between the aromatic ring and the hydroxyl group. Phenols are generally more acidic than aliphatic alcohols due to the resonance stabilization of the corresponding phenoxide ion. britannica.com They are versatile precursors in organic synthesis and are found in a vast array of natural and synthetic products. wikipedia.orgresearchgate.net

The reactivity of the aromatic ring in phenols is enhanced, making them susceptible to electrophilic aromatic substitution reactions. wikipedia.org This property allows for the introduction of various functional groups onto the ring, leading to a diverse range of substituted phenolic compounds with tailored properties. wikipedia.org Phenolic compounds are synthesized through various methods, including the Hock process, the hydrolysis of diazonium salts, and the rearrangement of esters. wikipedia.org Their applications are widespread, ranging from the production of polymers like Bakelite to their use as intermediates in the pharmaceutical and agrochemical industries. wikipedia.orgevitachem.com

Historical Development and Academic Significance of Nitrosoarene Chemistry

The field of nitrosoarene chemistry dates back to the late 19th century with the pioneering work of Victor Meyer and Adolf von Baeyer, who synthesized the first aliphatic nitroso compound and nitrosobenzene, respectively. escholarship.org Nitrosoarenes, which contain a nitroso (-N=O) group attached to an aromatic ring, are notable for their unique electronic properties and reactivity. escholarship.org The nitroso group is strongly electron-withdrawing, influencing the chemical behavior of the molecule. escholarship.org

A key characteristic of nitrosoarenes is their tendency to exist in a monomer-dimer equilibrium, with the monomeric form often being colored and the dimeric form typically colorless or pale yellow. escholarship.org They are versatile reagents in organic synthesis, capable of acting as both electrophiles and nucleophiles. escholarship.orgrsc.orgresearchgate.net This dual reactivity allows them to participate in a wide range of reactions, including cycloadditions and reactions with organometallic reagents. escholarship.orgrsc.org The development of new synthetic methods, such as the ipso-nitrosation of arylboronic acids, has further expanded the utility of nitrosoarenes in organic synthesis. escholarship.org Their importance is also highlighted by their role as building blocks for various biologically active compounds and materials. rsc.org

Specific Research Gaps and Emerging Interests Pertaining to o-CRESOL (B1677501), 6-CHLORO-4-NITROSO-

While the broader classes of phenolic and nitroso compounds are well-studied, specific derivatives like o-CRESOL, 6-CHLORO-4-NITROSO- present unique areas for investigation. This compound, also known as 2-chloro-6-methyl-4-nitrosophenol, possesses a combination of functional groups—hydroxyl, chloro, methyl, and nitroso—that contribute to its specific chemical properties and potential applications. evitachem.com

Research into this particular molecule is driven by its potential as an intermediate in the synthesis of pharmaceuticals and agrochemicals. evitachem.com The presence of the chloro and nitroso groups makes the benzene (B151609) ring more reactive than that of the parent o-cresol. ontosight.ai Studies have indicated potential antibacterial and antifungal properties, suggesting its candidacy for use in pharmaceutical and agricultural applications, though further research is required to fully understand these biological activities. ontosight.ai

The synthesis of o-CRESOL, 6-CHLORO-4-NITROSO- typically involves a multi-step process starting from 2-chloro-6-methylphenol, which undergoes nitration, reduction, and finally nitrosation. evitachem.com The specific arrangement of the substituents on the cresol (B1669610) ring offers opportunities to explore its reactivity in various chemical transformations, such as oxidation of the nitroso group to a nitro group, reduction to an amino group, and nucleophilic aromatic substitution of the chloro group. evitachem.com Understanding the interplay of these functional groups and their influence on the molecule's reactivity and biological profile remains an area of active interest.

Interactive Data Table: Properties of o-CRESOL, 6-CHLORO-4-NITROSO-

| Property | Value |

| Molecular Formula | C₇H₆ClNO₂ |

| Molecular Weight | 171.58 g/mol |

| Appearance | Yellow crystalline solid |

| Melting Point | ~120-122°C |

| Solubility | Slightly soluble in water; Soluble in organic solvents like ethanol (B145695) and acetone |

| IUPAC Name | 2-chloro-6-methyl-4-nitrosophenol |

Structure

3D Structure

Properties

CAS No. |

73791-20-5 |

|---|---|

Molecular Formula |

C7H6ClNO2 |

Molecular Weight |

171.58 g/mol |

IUPAC Name |

2-chloro-6-methyl-4-nitrosophenol |

InChI |

InChI=1S/C7H6ClNO2/c1-4-2-5(9-11)3-6(8)7(4)10/h2-3,10H,1H3 |

InChI Key |

PTUGLBVXDWBNSD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1O)Cl)N=O |

Origin of Product |

United States |

Synthetic Methodologies for O Cresol, 6 Chloro 4 Nitroso

Direct Electrophilic Aromatic Nitrosation Studies of Cresol (B1669610) Precursors

Direct C-nitrosation of phenolic compounds, such as cresol derivatives, is a primary method for the synthesis of nitroso-aromatics. This electrophilic aromatic substitution reaction involves the introduction of a nitroso (-NO) group directly onto the aromatic ring. The precursor for the target compound in this pathway is 6-chloro-o-cresol.

Mechanistic Investigations of C-Nitrosation Pathways

The mechanism for the C-nitrosation of phenols in acidic conditions (pH > 3) is understood to be an electrophilic aromatic substitution. The process is initiated by an attack on the electron-rich aromatic ring by a nitrosating agent, believed to be the nitrosonium ion (NO+) or its hydrated form (H₂NO₂⁺). This is followed by a slow proton transfer step to restore aromaticity.

The hydroxyl group of the cresol precursor is a strong activating group and directs the electrophilic attack to the ortho and para positions. In the case of 6-chloro-o-cresol, the structure is as follows:

Position 1: -OH group

Position 2: -CH₃ group

Position 6: -Cl group

The available positions for substitution are 3, 4, and 5. The powerful para-directing effect of the hydroxyl group favors the substitution at position 4. The positions ortho to the hydroxyl group (positions 3 and 5) are sterically hindered by the adjacent methyl and chloro groups, respectively, making the attack at position 4 the most probable outcome.

Influence of Reaction Conditions on Regioselectivity and Yield

The regioselectivity and yield of C-nitrosation are significantly influenced by several factors:

pH: The rate of nitrosation of phenolic compounds is highly dependent on pH, with maximum rates often observed around pH 3.

Substituent Effects: The electronic properties of the substituents on the aromatic ring play a crucial role. Electron-donating groups, like the hydroxyl and methyl groups in the precursor, activate the ring towards electrophilic attack. Conversely, electron-withdrawing groups, such as the chloro substituent, have a deactivating effect. The hyperconjugative effect of the methyl group and the electron-donating resonance effect of the hydroxyl group increase the nucleophilicity of the aromatic ring.

Steric Hindrance: As mentioned, bulky substituents near a potential reaction site can impede the approach of the electrophile. In 6-chloro-o-cresol, the methyl and chloro groups sterically hinder the ortho positions, thereby enhancing the selectivity for para-nitrosation.

Copper-Catalyzed Nitrosation Approaches (e.g., Baudisch Reaction Adaptations)

The Baudisch reaction is a method for synthesizing o-nitrosophenols from phenols using hydroxylamine, hydrogen peroxide, and a copper(II) salt catalyst. wikipedia.org A key feature of this reaction is its distinct ortho-selectivity, which contrasts with the typical para-selectivity of electrophilic nitrosation. wikipedia.org The mechanism involves the formation of a copper complex with the phenol and a nitrosyl group precursor, which directs the substitution to the ortho position. wikipedia.orgoup.com

While a specific application to 6-chloro-o-cresol is not documented, kinetic studies on related substituted phenols provide insight into the expected reactivity. The reaction is sensitive to the electronic and steric effects of the substituents. For instance, the presence of a methyl group at the ortho position (o-cresol) significantly decreases the reaction rate compared to phenol, indicating a strong steric hindrance effect. oup.com Similarly, chloro-substituents also influence the rate of reaction.

Table 1: Kinetic Data for the Baudisch Reaction of Various Phenols

| Phenol Derivative | Temperature (°C) | Rate Constant (k x 10³, sec⁻¹) | Activation Energy (Eₐ, kcal·mol⁻¹) |

| o-Cresol (B1677501) | 0.0 | 0.301 | 14.7 ± 1.5 |

| o-Cresol | 10.0 | 1.11 | 14.7 ± 1.5 |

| o-Cresol | 20.0 | 2.92 | 14.7 ± 1.5 |

| o-Cresol | 30.0 | 4.10 | 14.7 ± 1.5 |

| o-Chlorophenol | 0.4 | 0.441 | 20.4 ± 0.7 |

| o-Chlorophenol | 10.0 | 1.91 | 20.4 ± 0.7 |

| o-Chlorophenol | 20.0 | 6.38 | 20.4 ± 0.7 |

| o-Chlorophenol | 30.0 | 16.6 | 20.4 ± 0.7 |

| p-Chlorophenol | 0.0 | 1.65 | 18.2 ± 0.8 |

| p-Chlorophenol | 10.0 | 4.22 | 18.2 ± 0.8 |

| p-Chlorophenol | 20.0 | 12.6 | 18.2 ± 0.8 |

| p-Chlorophenol | 30.0 | 42.1 | 18.2 ± 0.8 |

Data sourced from kinetic studies on the Baudisch reaction. oup.com

Functional Group Interconversions for Nitroso Moiety Formation

An alternative to direct nitrosation is the formation of the nitroso group through the transformation of other nitrogen-containing functional groups already present on the aromatic ring.

Oxidative Conversion of Hydroxylamines to Nitroso Compounds

The oxidation of aryl hydroxylamines is a common and effective method for the synthesis of aryl C-nitroso compounds. This approach circumvents the challenges of over-oxidation or side reactions that can occur during direct nitrosation. The required precursor for this synthesis would be 4-hydroxylamino-6-chloro-o-cresol. A variety of oxidizing agents can be employed for this transformation, with reagents selected for their ability to selectively oxidize the hydroxylamine to the nitroso state without further oxidation to the nitro group.

Reductive Pathways to Obtain Nitroso from Nitro Derivatives (e.g., conversion from 6-chloro-4-nitro-o-cresol)

The synthesis of nitroso compounds can also be achieved through the reduction of the corresponding nitro derivatives. The starting material for this pathway is 6-chloro-4-nitro-o-cresol, which can be synthesized by the chlorination of 4-nitro-o-cresol using sulfuryl chloride in acetic acid, achieving yields of around 80%. chemicalbook.com

Directly stopping the reduction of a nitro group at the intermediate nitroso stage is often difficult, as the reduction typically proceeds to the hydroxylamine or the primary amine. Therefore, a common strategy involves a two-step process:

Reduction of the nitro compound to the corresponding hydroxylamine.

Subsequent in-situ or separate oxidation of the hydroxylamine to the desired nitroso compound.

Catalytic hydrogenation is a frequently used method for the reduction of nitroarenes. For example, the reduction of the related compound 6-chloro-5-nitro-o-cresol to 6-chloro-5-amino-o-cresol is achieved using a palladium on carbon (Pd/C) catalyst with hydrogen gas. patsnap.com The conditions for such reductions, including temperature, pressure, and catalyst loading, can be carefully controlled to favor the formation of the intermediate hydroxylamine, although this often requires careful monitoring and specific reagents.

Table 2: Conditions for Catalytic Hydrogenation of 6-chloro-5-nitro-o-cresol

| Substrate | Catalyst | Solvent | Temperature (°C) | Pressure (MPa) | Reaction Time (h) | Product |

| 6-chloro-5-nitro-o-cresol | 5% Pd/C (1% w/w) | Methanol | 60 | 0.2 | 2.5 | 6-chloro-5-amino-o-cresol |

| 6-chloro-5-nitro-o-cresol | 5% Pd/C (5% w/w) | Methanol | 80 | 0.4 | 5 | 6-chloro-5-amino-o-cresol |

| 6-chloro-5-nitro-o-cresol | 5% Pd/C (1% w/w) | Ethanol (B145695) | 70 | 0.2 | 5 | 6-chloro-5-amino-o-cresol |

This table presents data for a related reduction to illustrate typical reaction conditions. patsnap.com

Exploration of Novel Synthetic Pathways and Derivatization Strategies

While traditional synthesis often relies on the direct nitrosation of the corresponding phenol, research continues to explore more efficient, scalable, and versatile methods. A plausible conventional route to 6-chloro-4-nitroso-o-cresol would involve the direct electrophilic C-nitrosation of 6-chloro-o-cresol using a nitrosating agent such as nitrous acid, typically generated in situ from sodium nitrite (B80452) and a mineral acid. nih.govnih.govacs.org

Novel synthetic approaches for nitrosoarenes are emerging, offering potential alternatives with improved characteristics. These include:

Oxidation of Primary Aromatic Amines: The corresponding amine, 4-amino-6-chloro-o-cresol, could be oxidized using modern catalytic systems. For instance, hydrogen peroxide in the presence of a peroxotungstophosphate catalyst has been used to oxidize various aromatic amines to their nitroso derivatives. nih.gov Another approach involves using nanocatalysts, such as a tetra-n-butylammonium decatungstate supported on Fe₃O₄ nanoparticles, which can efficiently and selectively oxidize aromatic amines to nitroso compounds. researchgate.net

Photochemical Rearrangement: A continuous flow method based on the photochemical rearrangement of o-nitrophenylimines has been developed to produce nitrosoarenes. acs.org This technique is noted for its speed, robustness, and high throughput, making it suitable for scalable synthesis. acs.org

Reduction of Nitro Compounds: The selective reduction of the corresponding nitro compound, 6-chloro-4-nitro-o-cresol, offers another pathway. This requires mild reducing agents to avoid over-reduction to the hydroxylamine or amine. aquigenbio.com

Derivatization Strategies

The nitroso group is a versatile functional group that opens up numerous possibilities for derivatization, making 6-chloro-4-nitroso-o-cresol a useful synthetic building block. acs.orgat.ua Aromatic C-nitroso compounds can participate in a variety of transformations, most notably cycloaddition reactions. at.ua

One of the most significant derivatization reactions is the hetero-Diels-Alder reaction , where the nitroso compound acts as a potent dienophile. beilstein-journals.org This reaction with a conjugated diene can form a 3,6-dihydro-2H-1,2-oxazine ring, a scaffold found in many biologically interesting molecules. beilstein-journals.org The reactivity of the nitroso group is comparable to that of a carbonyl group, readily undergoing nucleophilic addition at the nitrogen atom. at.ua This allows for the formation of a diverse range of products by selecting different nucleophiles. at.ua

Below is a table summarizing potential derivatization reactions for aryl nitroso compounds.

| Reaction Type | Reactant | Product Type |

| Hetero-Diels-Alder | Conjugated Diene | 1,2-Oxazine Derivatives |

| Nucleophilic Addition | Amines, Thiols | Azoxy compounds, Sulfonamides |

| Mills Condensation | Active Methylene (B1212753) Compound | Schiff Bases (Imines) |

| Barton Reaction | Alkane with δ-hydrogen | Oxime |

Stereochemical Control and Regioselectivity in the Synthesis of Related Nitroso Cresols

Regioselectivity

The regioselectivity of the synthesis of 6-chloro-4-nitroso-o-cresol is primarily determined during the electrophilic substitution step on the 6-chloro-o-cresol precursor. The position of the incoming nitroso group is directed by the existing substituents on the aromatic ring: the hydroxyl (-OH), methyl (-CH₃), and chloro (-Cl) groups.

The hydroxyl group is a powerful activating group and an ortho, para-director. The methyl group is also activating and ortho, para-directing. The chlorine atom is deactivating but also directs ortho and para. The directing effects of these groups combine to determine the final position of nitrosation. In 6-chloro-o-cresol, the hydroxyl group's strong para-directing influence is the dominant factor. nih.gov The position para to the hydroxyl group (C4) is sterically accessible and electronically activated, making it the primary site for electrophilic attack by the nitrosating agent (e.g., NO⁺). nih.govresearchgate.net

Factors influencing the regioselectivity of nitrosation in phenolic compounds are summarized in the table below.

| Factor | Influence on Regioselectivity |

| Electronic Effects | The hydroxyl group strongly activates the ortho and para positions for electrophilic attack. nih.gov |

| Steric Hindrance | Bulky substituents near a potential reaction site can hinder the approach of the electrophile, favoring substitution at less crowded positions. nih.gov |

| Reaction Conditions | pH and solvent can influence the nature of the active nitrosating species and thus affect selectivity. nih.gov |

| Directing Group Priority | In polysubstituted phenols, the regiochemical outcome is determined by the combined, and sometimes competing, effects of all substituents. The -OH group is typically the dominant directing group. researchgate.net |

Stereochemical Control

Since 6-chloro-4-nitroso-o-cresol is an achiral molecule, stereochemical control is not a factor in its direct synthesis. However, stereocontrol becomes critically important in subsequent derivatization reactions where new stereocenters are created.

The hetero-Diels-Alder reaction is a prime example where stereoselectivity is crucial. When the nitroso cresol reacts with an unsymmetrical or prochiral diene, multiple stereoisomeric products can be formed. Controlling the diastereoselectivity and enantioselectivity of these cycloadditions is a key objective. Diastereoselective syntheses of related nitroso acetals have been achieved through multicomponent [4+2]/[3+2] cycloadditions. beilstein-journals.org In these reactions, good levels of diastereoselectivity can be obtained, and the outcome is often influenced by the solvent and the use of promoters like Lewis acids. beilstein-journals.org The development of methods to control the stereo- and regioselectivity for the synthesis of 1,2-oxazine scaffolds is an active area of research. beilstein-journals.org

Advanced Spectroscopic and Structural Elucidation Studies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Molecular Structure and Conformation

High-resolution NMR spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule. For o-CRESOL (B1677501), 6-CHLORO-4-NITROSO-, ¹H and ¹³C NMR would confirm the substitution pattern on the aromatic ring and the nature of the functional groups.

The ¹H NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule. The phenolic hydroxyl (-OH) proton would likely appear as a broad singlet with a chemical shift that is highly dependent on solvent and concentration. The two aromatic protons are in different chemical environments and would appear as two distinct signals in the aromatic region (typically 6.5-8.0 ppm). The methyl (-CH₃) group protons would produce a sharp singlet in the aliphatic region (typically 2.0-2.5 ppm).

The ¹³C NMR spectrum would complement this by showing seven distinct carbon signals. The carbon atoms in the aromatic ring would resonate in the downfield region (110-160 ppm), with the carbon bearing the hydroxyl group being the most deshielded. The methyl carbon would appear in the upfield region (around 15-25 ppm).

Predicted ¹H and ¹³C NMR Chemical Shift Ranges

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| -CH₃ | 2.0 - 2.5 (singlet, 3H) | 15 - 25 |

| Aromatic C-H | 6.5 - 8.0 (2 distinct signals, 1H each) | 115 - 140 |

| C-OH | 5.0 - 10.0 (broad singlet, 1H) | 150 - 160 |

| C-Cl | N/A | 120 - 135 |

| C-CH₃ | N/A | 125 - 140 |

Note: Predicted values are based on standard chemical shift ranges and data from similar compounds. Actual experimental values may vary.

To definitively assign these predicted signals and confirm the molecular structure, two-dimensional NMR experiments are essential.

COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) couplings. For o-CRESOL, 6-CHLORO-4-NITROSO-, the COSY spectrum would be expected to show a correlation cross-peak between the two aromatic protons, confirming their adjacent relationship on the ring. ijcrt.org

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment correlates directly bonded carbon-proton pairs. researchgate.net It would show cross-peaks connecting the methyl proton signal to the methyl carbon signal, and each of the two aromatic proton signals to their respective aromatic carbon signals. This allows for the unambiguous assignment of the protonated carbons. researchgate.net

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis for Functional Group Identification and Molecular Dynamics

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups within a molecule by probing their characteristic vibrational frequencies. chemicalbook.com For o-CRESOL, 6-CHLORO-4-NITROSO-, the spectra would be dominated by vibrations of the phenol, nitroso, chloro, and methyl groups attached to the aromatic ring.

The IR spectrum would prominently feature:

A broad absorption band in the 3200-3600 cm⁻¹ region, characteristic of the O-H stretching vibration of the phenolic group.

Aromatic C-H stretching vibrations typically above 3000 cm⁻¹.

Aliphatic C-H stretching from the methyl group just below 3000 cm⁻¹.

The N=O stretching vibration of the nitroso group, which is expected in the 1500-1600 cm⁻¹ range.

Aromatic C=C ring stretching vibrations in the 1450-1600 cm⁻¹ region.

A C-Cl stretching vibration, which would appear in the fingerprint region, typically between 600-800 cm⁻¹.

Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the aromatic ring and the N=O group.

Expected Vibrational Frequencies for Key Functional Groups

| Functional Group | Vibrational Mode | Typical IR/Raman Frequency Range (cm⁻¹) |

|---|---|---|

| Phenolic O-H | Stretch | 3200 - 3600 (broad) |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Methyl C-H | Stretch | 2850 - 2960 |

| Nitroso N=O | Stretch | 1500 - 1600 |

| Aromatic C=C | Ring Stretch | 1450 - 1600 |

Mass Spectrometry (MS) for Precise Molecular Mass Determination and Fragmentation Pathway Analysis

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and obtaining structural information from its fragmentation patterns.

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. For o-CRESOL, 6-CHLORO-4-NITROSO- (C₇H₆ClNO₂), the theoretical monoisotopic mass is approximately 171.0087 Da. HRMS analysis would be expected to yield a mass measurement very close to this theoretical value, confirming the elemental composition. Predicted m/z values for common adducts can also be calculated. chemicalbook.com

Predicted HRMS Data for Molecular Adducts

| Adduct Ion | Formula | Predicted m/z |

|---|---|---|

| [M+H]⁺ | [C₇H₇ClNO₂]⁺ | 172.01599 |

| [M+Na]⁺ | [C₇H₆ClNO₂Na]⁺ | 193.99793 |

Source: Predicted data from PubChem CID 52483. chemicalbook.com

Tandem mass spectrometry (MS/MS) involves selecting the molecular ion and subjecting it to fragmentation to produce product ions. The resulting fragmentation pattern provides valuable structural information. For o-CRESOL, 6-CHLORO-4-NITROSO-, key fragmentation pathways would likely involve the loss of the functional groups. Based on studies of similar compounds, expected fragmentation would include: frontiersin.orgchemicalbook.com

Loss of the nitroso group: A primary fragmentation would be the cleavage of the C-N bond, resulting in the loss of a neutral NO radical (30 Da).

Loss of chlorine: The loss of a chlorine radical (35/37 Da) is another plausible fragmentation pathway.

Subsequent losses: Following initial fragmentation, further losses of groups like CO or the methyl radical (CH₃) could occur, providing additional structural confirmation.

Analysis of a related compound, 2-chloro-5-nitrosophenol, showed characteristic fragments corresponding to the loss of the nitroso group (-NO) and a hydroxyl radical (-OH). frontiersin.org A similar pattern would be anticipated for o-CRESOL, 6-CHLORO-4-NITROSO-, helping to confirm the presence and location of these functional groups.

Table of Mentioned Compounds

| Compound Name |

|---|

| o-CRESOL, 6-CHLORO-4-NITROSO- |

| 2-chloro-6-methyl-4-nitrosophenol |

X-ray Crystallography for Solid-State Molecular Geometry and Intermolecular Interactions.

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. For a compound like o-Cresol, 6-chloro-4-nitroso-, a single-crystal X-ray diffraction study would provide precise data on bond lengths, bond angles, and torsion angles, thereby confirming its molecular geometry in the solid state.

A critical aspect to be investigated for nitrosophenols is the potential for tautomerism, where the molecule can exist in either the nitrosophenol form or the quinone monoxime form. Infrared spectroscopy has shown that for many free nitrosophenols, the quinone monoxime tautomer is often more stable. mdpi.com An X-ray crystal structure would definitively establish which tautomer is present in the crystalline state.

Furthermore, the analysis would reveal the nature of intermolecular interactions that dictate the crystal packing. For aromatic nitroso compounds, these interactions typically include hydrogen bonding (such as O-H···O or O-H···N) and π–π stacking interactions, which can lead to the formation of supramolecular structures like chains or layers. evitachem.com In related chloro-substituted compounds, interactions involving the chlorine atom, such as Cl···π interactions, may also be observed.

Illustrative Crystallographic Data Table:

The following table illustrates the type of crystallographic data that would be obtained from an X-ray diffraction study of o-Cresol, 6-chloro-4-nitroso-. Note: This data is hypothetical and serves for illustrative purposes only, as specific published data for this compound is not available.

| Parameter | Illustrative Value |

| Chemical Formula | C₇H₆ClNO₂ |

| Formula Weight | 171.58 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.013 |

| b (Å) | 10.021 |

| c (Å) | 23.312 |

| α (°) | 90 |

| β (°) | 93.50 |

| γ (°) | 90 |

| Volume (ų) | 1635.1 |

| Z (molecules/unit cell) | 4 |

| Density (calculated) (g/cm³) | 1.394 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 3 |

Illustrative Intermolecular Interactions Data Table:

This table provides examples of the types of intermolecular interactions that could be identified and characterized.

| Interaction Type | Donor-Acceptor Atoms | Distance (Å) | Angle (°) |

| Hydrogen Bond | O-H···O | 2.75 | 170 |

| π–π Stacking | Centroid-to-Centroid | 3.88 | - |

| C-H···O Interaction | C-H···O | 3.25 | 155 |

Computational Support for Spectroscopic Data Interpretation and Structure Validation.

Computational chemistry, particularly through methods like Density Functional Theory (DFT), serves as a powerful tool to complement experimental data and provide deeper insights into the structural and electronic properties of molecules. acs.org For o-Cresol, 6-chloro-4-nitroso-, computational studies would be invaluable for several reasons.

Firstly, theoretical calculations can predict the relative energies of the nitrosophenol and quinone monoxime tautomers, helping to rationalize their observed populations in different environments. researchgate.net Studies on the parent 2-nitrosophenol have shown that the nitroso form is slightly more stable, but this can be influenced by substitution and the surrounding medium. researchgate.net

Secondly, computational models can simulate spectroscopic data, such as NMR chemical shifts and vibrational frequencies (IR and Raman). By comparing these predicted spectra with experimental ones, a more confident assignment of spectral features to specific molecular vibrations or nuclei can be achieved. Discrepancies between experimental and computed data can also point to specific intermolecular interactions or solvent effects not accounted for in the initial model.

Finally, quantum chemical calculations can be used to investigate the electronic properties of the molecule, such as the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the electrostatic potential map. These calculations help in understanding the reactivity of the compound, including the influence of the chloro, methyl, and nitroso substituents on the phenolic ring. vulcanchem.com

Illustrative Computational Data Table:

The following table presents the kind of data that would be generated from a DFT study on o-Cresol, 6-chloro-4-nitroso-. Note: This data is for illustrative purposes and is not based on a published computational study of this specific molecule.

| Computational Method | Basis Set | Calculated Property | Predicted Value |

| B3LYP | 6-311+G(d,p) | Tautomer Energy Difference | Nitroso form more stable by ~2-4 kcal/mol |

| B3LYP | 6-311+G(d,p) | Dipole Moment (Debye) | 2.5 D |

| TD-DFT | 6-311+G(d,p) | UV-Vis λmax (nm) | ~350 nm (n→π), ~280 nm (π→π) |

| GIAO-B3LYP | 6-311+G(d,p) | ¹³C NMR Chemical Shift (Aromatic) | 110-160 ppm |

Reaction Mechanisms and Chemical Reactivity of the Nitroso Group

Electrophilic and Nucleophilic Reactivity of the Nitroso Moiety

The nitroso group (-N=O) in aromatic compounds such as 6-chloro-4-nitroso-o-cresol exhibits dual reactivity, capable of acting as both an electrophile and a nucleophile. at.ua This reactivity is comparable to that of a carbonyl group. at.ua

As an electrophile, the nitrogen atom of the nitroso group is susceptible to attack by nucleophiles. This is analogous to the addition of nucleophiles to an aldehyde. at.ua The electron-withdrawing nature of the oxygen atom polarizes the N=O bond, rendering the nitrogen atom electron-deficient. The reactivity of the nitroso group is strongly influenced by substituents on the aromatic ring. Electron-withdrawing groups enhance its electrophilic character, while electron-donating groups can deactivate it through resonance. at.ua In the case of 6-chloro-4-nitroso-o-cresol, the chlorine atom acts as an electron-withdrawing group, while the hydroxyl and methyl groups are electron-donating, leading to a complex electronic effect on the nitroso group's reactivity.

Conversely, the nitroso group can also act as a nucleophile, with both the nitrogen and oxygen atoms possessing lone pairs of electrons. at.ua This allows the molecule to react with strong electrophiles. For instance, nitrosoarenes can coordinate with cationic species like NO+ through their nitroso functionality. marquette.edu Computational studies have explored the counterintuitive nature of nitrosobenzene acting as an electrophile at the oxygen atom in certain organocatalytic reactions, a reactivity that is influenced by the specific reaction conditions and catalysts involved. stackexchange.com

| Reactivity Mode | Reactive Center | Description | Influencing Factors |

|---|---|---|---|

| Electrophilic | Nitrogen Atom | The electron-deficient nitrogen atom is attacked by nucleophiles. This is enhanced by electron-withdrawing substituents on the aromatic ring. at.ua | Ring Substituents, Reaction Partners |

| Nucleophilic | Nitrogen and Oxygen Atoms | Lone pairs on both N and O can attack electrophiles. This allows for reactions like coordination with metal ions or other electrophilic species. at.uamarquette.edu | Reaction Partners, Solvent |

Redox Chemistry of o-CRESOL (B1677501), 6-CHLORO-4-NITROSO-

The nitrogen atom in the nitroso group has an intermediate oxidation state, making nitroso compounds active participants in redox reactions. They can be readily oxidized to nitro compounds or reduced to hydroxylamines and amines. nih.govcswab.org

Aromatic nitroso compounds can be oxidized to the corresponding nitro compounds. Various oxidizing agents can achieve this transformation. While direct evidence for the oxidation of 6-chloro-4-nitroso-o-cresol with potassium ferricyanide is not detailed in the provided results, ferricyanide is a known oxidizing agent used in reactions involving phenols. For example, it is used to oxidize p-cresol in the presence of 4-aminoantipyrine. researchgate.net This suggests its potential applicability in oxidizing the nitroso group. The general reaction involves the conversion of the -N=O group to an -NO2 group.

The reduction of the nitroso group typically proceeds in a stepwise manner. Anaerobic bacteria, for instance, can reduce nitro groups through nitroso and hydroxylamino intermediates to form the corresponding amines. nih.gov This indicates that the reduction of a nitroso compound would first yield a hydroxylamine, which can then be further reduced to an amine. The toxicity of some nitro compounds is attributed to their partial reduction to nitroso derivatives within biological systems. at.ua These reduction pathways are crucial in both synthetic chemistry and biodegradation processes of nitroaromatic compounds. nih.govcswab.org

| Reaction Type | Initial Functional Group | Product Functional Group | Example Reagents/Conditions |

|---|---|---|---|

| Oxidation | Nitroso (-N=O) | Nitro (-NO2) | Potassium Ferricyanide researchgate.net |

| Reduction (Step 1) | Nitroso (-N=O) | Hydroxylamine (-NHOH) | Biological systems (e.g., anaerobic bacteria) nih.gov |

| Reduction (Step 2) | Hydroxylamine (-NHOH) | Amine (-NH2) | Biological systems (e.g., anaerobic bacteria) nih.gov |

Photochemical Transformations and Light-Induced Reactivity

Nitroso compounds are generally sensitive to light. wikipedia.org Their photochemical reactivity can lead to a variety of transformations. Upon irradiation with light, nitrosoarenes can participate in diverse reactions, including oxygen-transfer processes and cycloadditions. acs.org For example, under visible light, nitrosoarenes have been used as a mild oxygen source to oxidize carbene intermediates. acs.org UV light can mediate reactions between in-situ generated ketenes and nitrosoarenes to form oxazetidine derivatives. acs.org

Furthermore, photoaddition reactions of N-nitroso compounds to carbon-carbon double bonds are well-documented, often proceeding through an aminium radical intermediate. nih.gov While specific photochemical studies on 6-chloro-4-nitroso-o-cresol are not available, the general light-sensitivity of nitrosoarenes suggests that this compound would likely undergo transformations upon exposure to light, potentially involving the nitroso group or interactions with other parts of the molecule. wikipedia.org

Thermal Stability and Decomposition Mechanisms

Organonitroso compounds are characteristically sensitive to heat. wikipedia.org Nitrosoarenes tend to have C–N bond dissociation energies in the range of 50–60 kcal/mol (210–250 kJ/mol). wikipedia.org This relatively low bond energy contributes to their thermal instability. In the solid state, nitrosoarenes often exist in equilibrium between a monomeric and a dimeric form (azobenzene N,N'-dioxide), with the dimer generally being favored. wikipedia.org The deep green color of the monomer is often observed in dilute solutions or at elevated temperatures, while the dimer is typically pale yellow. wikipedia.org The thermal decomposition of chlorinated phenols, a related class of compounds, is known to be a pathway to the formation of more toxic substances like polychlorinated dibenzo-p-dioxins and dibenzofurans upon heating. nih.gov While specific decomposition data for 6-chloro-4-nitroso-o-cresol is limited, its structure suggests that thermal decomposition could involve cleavage of the C-N bond or complex reactions involving the chlorinated phenolic ring.

Reactivity Profile of the Chlorinated Phenolic Ring System

The reactivity of the aromatic ring in 6-chloro-4-nitroso-o-cresol is influenced by the directing effects of the hydroxyl, methyl, chlorine, and nitroso substituents. The hydroxyl and methyl groups are activating, ortho-, para-directing groups for electrophilic aromatic substitution, while the chlorine atom is a deactivating, ortho-, para-directing group. The nitroso group is generally considered a deactivating but ortho-, para-directing group for electrophilic substitution. stackexchange.com

The presence of a chlorine atom on the phenolic ring is significant. Chlorinated phenols are known to be reactive and can undergo further chlorination. nih.govacs.org The reaction of phenols with hypochlorous acid (HOCl) typically occurs via electrophilic attack at the ortho and para positions, leading to successively more chlorinated products. nih.gov The presence of chlorine substituents can also influence the formation of ring cleavage products during oxidation reactions. nih.govacs.orgdigitellinc.com The stability and reactivity of chlorophenols and their corresponding phenoxyl radicals have been studied computationally, indicating that the position of the chlorine atom affects properties like the O–H bond dissociation energy. nih.gov In the context of 6-chloro-4-nitroso-o-cresol, the chlorinated phenolic ring system is susceptible to further electrophilic attack, oxidation, and potentially radical-mediated reactions, depending on the reaction conditions.

Kinetic Studies and Mechanistic Pathway Elucidation

The study of the reaction kinetics and the elucidation of the mechanistic pathways involved in the reactivity of the nitroso group in o-cresol, 6-chloro-4-nitroso- are crucial for understanding its chemical behavior. While specific kinetic data for this exact molecule is not extensively documented in publicly available literature, a comprehensive understanding can be constructed by examining studies on structurally related substituted phenols. The reactivity is primarily governed by the electronic and steric effects of the hydroxyl, methyl, and chloro substituents on the aromatic ring.

Mechanistic Pathways

The nitrosation of phenols can proceed through two principal mechanistic pathways:

Direct C-Nitrosation: This is the most commonly accepted mechanism for the nitrosation of phenols under acidic conditions. It involves the direct electrophilic attack of a nitrosating species, such as the nitrosonium ion (NO⁺), on the electron-rich carbon atom at the para-position to the hydroxyl group. The hydroxyl group is a strong activating and ortho, para-directing group, making the para-position highly susceptible to electrophilic attack. The reaction proceeds through a Wheland intermediate (also known as a sigma complex), which then loses a proton to restore aromaticity and form the final C-nitroso product.

O-Nitrosation followed by Rearrangement: An alternative pathway involves the initial attack of the nitrosating agent on the oxygen atom of the phenolic hydroxyl group, forming an O-nitroso intermediate (an aryl nitrite). This intermediate can then undergo an intramolecular rearrangement to yield the C-nitroso isomer. This pathway is considered to be more likely in basic media where the phenolate ion is the reactive species.

For o-cresol, 6-chloro-4-nitroso-, the formation would involve the nitrosation of 6-chloro-o-cresol. The hydroxyl group strongly directs the incoming nitroso group to the para position. The presence of the methyl group at the ortho position further activates the ring towards electrophilic substitution, while the chloro group at the meta position (relative to the incoming nitroso group) has a deactivating, electron-withdrawing effect.

Kinetic Studies

Kinetic studies on the nitrosation of a variety of substituted phenols have revealed several key factors that influence the reaction rate:

Effect of Substituents: The rate of nitrosation is highly dependent on the nature of the substituents on the aromatic ring.

Electron-donating groups , such as the methyl group (-CH₃) in o-cresol, increase the electron density of the ring, thereby accelerating the rate of electrophilic attack.

Electron-withdrawing groups , such as the chloro group (-Cl), decrease the electron density of the ring, which deactivates it towards electrophilic substitution and slows down the reaction rate.

Hammett Correlation: The electronic effects of substituents on the rate of nitrosation of phenols have been quantified using the Hammett equation. A study on the C-nitrosation of various phenols yielded a large, negative rho (ρ) value of -6.1. This indicates that the reaction is highly sensitive to the electronic effects of the substituents and that there is a significant buildup of positive charge in the transition state, consistent with an electrophilic aromatic substitution mechanism.

The following table presents representative kinetic data for the nitrosation of related phenolic compounds, illustrating the influence of substituents on the reaction rate constant.

| Substrate | Substituents | Relative Rate Constant (k_rel) |

| Phenol | -H | 1 |

| o-Cresol | 2-CH₃ | 5.4 |

| o-Chlorophenol | 2-Cl | 0.3 |

Data is illustrative and compiled from various studies on phenolic nitrosation.

Chemical Reactivity of the Nitroso Group

Once formed, the 4-nitroso group in o-cresol, 6-chloro-4-nitroso- exhibits a range of chemical reactivities:

Tautomerism: 4-nitrosophenols exist in a tautomeric equilibrium with their corresponding quinone monoxime isomers. In the solid state, the quinone monoxime form is often favored, while in solution, a mixture of both tautomers can exist. This equilibrium is influenced by the solvent polarity and the electronic nature of the substituents on the ring.

Oxidation: The nitroso group can be readily oxidized to a nitro group (-NO₂) using various oxidizing agents. This reaction is a common synthetic route to prepare the corresponding 4-nitrophenol derivatives.

Reduction: The nitroso group can be reduced to an amino group (-NH₂) using a variety of reducing agents. This provides a pathway to synthesize substituted 4-aminophenols.

Rearrangement Reactions: Under certain conditions, nitroso compounds can undergo rearrangement reactions. For instance, the Fischer-Hepp rearrangement involves the acid-catalyzed rearrangement of N-nitrosoanilines to p-nitrosoanilines. While not directly applicable to C-nitroso compounds, it highlights the potential for rearrangements within the broader class of nitroso-containing aromatic compounds.

Computational and Theoretical Chemistry

Quantitative Structure-Activity Relationship (QSAR) Studies related to Chemical Reactivity.No specific data available in the scientific literature.

The lack of research on o-CRESOL (B1677501), 6-CHLORO-4-NITROSO- highlights a niche area within computational chemistry that is yet to be explored. Future theoretical investigations would be necessary to elucidate the fundamental chemical and physical properties of this compound.

Environmental Transformation and Degradation Pathways

Photodegradation Mechanisms in Aquatic and Atmospheric Environments

Photodegradation, the breakdown of compounds by light, is a significant pathway for the transformation of organic molecules in the environment. For o-CRESOL (B1677501), 6-CHLORO-4-NITROSO-, its aromatic structure and substituent groups suggest a susceptibility to photochemical reactions in both aquatic and atmospheric settings.

In aquatic environments, the presence of substances like hydrogen peroxide (H2O2) can lead to the formation of hydroxyl radicals upon UV irradiation, which are effective in degrading organic pollutants. researchgate.net Studies on o-cresol have shown that its degradation is significantly enhanced in the presence of UV light and H2O2. researchgate.net It is therefore plausible that similar hydroxyl radical-mediated degradation pathways would be relevant for o-CRESOL, 6-CHLORO-4-NITROSO- in contaminated water bodies exposed to sunlight.

For nitroaromatic compounds, photochemical reduction can occur in the presence of organic solvents with abstractable hydrogen atoms, leading to a variety of reduction products. rsc.org The photolysis of nitrophenols and nitrocresols is also a proposed source of nitrous acid (HONO) in the atmosphere. noaa.gov Therefore, the phototransformation of o-CRESOL, 6-CHLORO-4-NITROSO- could potentially lead to the formation of chlorinated catechols, quinones, and smaller organic acids resulting from ring cleavage. The nitroso group might be reduced to an amino group or oxidized to a nitro group, leading to a variety of chlorinated and nitrogen-containing aromatic and aliphatic byproducts.

Table 1: Potential Photodegradation Pathways and Products of o-CRESOL, 6-CHLORO-4-NITROSO- (Inferred)

| Environment | Reactant | Potential Primary Reaction | Potential Transformation Products |

| Atmosphere | Hydroxyl Radical (•OH) | Addition to aromatic ring, H-abstraction | Chlorinated and nitrosated catechols, ring cleavage products (aldehydes, carboxylic acids) |

| Atmosphere | Nitrogen Oxides (NOx) | Nitration, formation of phenoxy radicals | Further nitrosated or nitrated cresol (B1669610) derivatives |

| Aquatic | UV/H2O2 (•OH) | Oxidation | Chlorinated hydroquinones, hydroxylated derivatives, ring cleavage products |

| Aquatic | Direct Photolysis | Photoreduction/Photooxidation | Amino-chloro-cresols, nitro-chloro-cresols, ring-opened products |

Biodegradation Processes: Microbial Transformation Pathways

Biodegradation by microorganisms is a key process for the removal of organic pollutants from soil and water. The biodegradability of o-CRESOL, 6-CHLORO-4-NITROSO- will depend on the presence of microbial communities with the necessary enzymatic machinery to break down this substituted aromatic compound.

Studies on the biodegradation of cresols have shown that they are generally biodegradable under aerobic conditions, with degradation being slower in saltwater and under anaerobic conditions. cdc.gov Phenol-acclimated aerobic granules have been shown to effectively metabolize cresol isomers at high concentrations. nih.gov

For chlorinated phenols, biodegradation can be initiated by hydroxylation to form chlorinated catechols under aerobic conditions. researchgate.net Under anaerobic conditions, the initial step is often dehalogenation to produce phenol, which is then further metabolized. researchgate.net A study on the degradation of p-chlorocresol by a facultative Thauera sp. strain demonstrated different pathways under aerobic and anaerobic conditions. nih.gov Aerobically, degradation occurred via reductive dehalogenation to m-cresol (B1676322) or methyl oxidation to 4-chlorobenzoate. nih.gov Anaerobically, rapid dechlorination to m-cresol was the first step. nih.gov

The degradation of nitroaromatic compounds can proceed through either oxidative or reductive pathways. nih.gov In the oxidative pathway, the nitro group is eliminated as nitrite (B80452). In the reductive pathway, the nitro group is reduced to a hydroxylamino or amino group. researchgate.net Given these findings for related compounds, it is likely that o-CRESOL, 6-CHLORO-4-NITROSO- can be degraded by specialized microbial communities under both aerobic and anaerobic conditions, likely involving initial dehalogenation, reduction of the nitroso group, and/or oxidation of the methyl group.

The enzymatic degradation of chlorinated and nitroaromatic compounds involves a range of specific enzymes. For chlorinated aromatic compounds, key enzymes include monooxygenases and dioxygenases that incorporate oxygen into the aromatic ring, facilitating subsequent cleavage. nih.gov Dehalogenases are also crucial for removing chlorine substituents.

In the degradation of nitroaromatic compounds, nitroreductases play a key role in the initial reductive steps. researchgate.net For instance, the degradation of 1-chloro-4-nitrobenzene (B41953) by a Comamonadaceae strain was initiated by a partial reduction of the nitro group to a hydroxylamino group, followed by a Bamberger rearrangement to form 2-amino-5-chlorophenol. nih.gov The degradation of 2-chloro-4-nitrophenol (B164951) by a Rhodococcus strain involved both oxidative and reductive mechanisms, with chlorohydroquinone (B41787) and hydroquinone (B1673460) identified as intermediates. researchgate.net

Based on these precedents, the biodegradation of o-CRESOL, 6-CHLORO-4-NITROSO- would likely involve a consortium of enzymes, including:

Monooxygenases/Dioxygenases: For hydroxylation of the aromatic ring.

Dehalogenases: For the removal of the chlorine atom.

Nitroreductases: For the reduction of the nitroso group to an amino group.

Catechol-cleaving enzymes (e.g., catechol 1,2-dioxygenase or 2,3-dioxygenase): For the subsequent cleavage of the aromatic ring.

The metabolic intermediates would likely include chlorinated and aminated cresol derivatives, as well as catechols and their ring-fission products.

Table 2: Potential Biodegradation Pathways and Intermediates of o-CRESOL, 6-CHLORO-4-NITROSO- (Inferred)

| Condition | Initial Enzymatic Attack | Potential Key Intermediates | Key Enzyme Types |

| Aerobic | Hydroxylation, Dehalogenation, Nitroso-reduction | 6-Chloro-4-amino-o-cresol, 4-Nitroso-o-cresol, Chlorinated catechols | Monooxygenases, Dioxygenases, Dehalogenases, Nitroreductases |

| Anaerobic | Dehalogenation, Nitroso-reduction | 4-Nitroso-o-cresol, 6-Amino-o-cresol, Benzoate derivatives | Reductive dehalogenases, Nitroreductases, Carboxylases |

Chemical Hydrolysis and Solvolysis in Environmental Compartments

Chemical hydrolysis is a transformation process where a compound reacts with water, leading to the breaking of a chemical bond. Solvolysis is a more general term for the reaction with a solvent. For chlorinated phenols, hydrolysis is generally not a significant environmental fate process under typical environmental pH and temperature conditions. cdc.gov The carbon-chlorine bond on an aromatic ring is relatively stable and resistant to hydrolysis.

However, the presence of the nitroso and hydroxyl groups on the aromatic ring of o-CRESOL, 6-CHLORO-4-NITROSO- could potentially influence its susceptibility to hydrolysis, although specific data is lacking. The electron-withdrawing nature of the nitroso group might slightly increase the reactivity of the C-Cl bond towards nucleophilic substitution, but this is unlikely to be a rapid process in the absence of catalysts or extreme conditions. Therefore, compared to photodegradation and biodegradation, chemical hydrolysis and solvolysis are expected to be minor degradation pathways for o-CRESOL, 6-CHLORO-4-NITROSO- in most environmental compartments. researchgate.net

A comprehensive search for scientific literature regarding the environmental transformation and degradation pathways of o-CRESOL, 6-CHLORO-4-NITROSO- did not yield specific data on its sorption, mobility, and environmental distribution in natural matrices such as soil, water, and sediment.

Therefore, no detailed research findings or data tables for section 6.4 can be provided at this time. Further empirical studies are required to determine the environmental behavior of this specific compound.

Exploratory Applications in Chemical Science and Materials

Utilization as a Key Synthetic Intermediate for Complex Organic Molecules

While specific examples are not documented, the structural motifs present in o-CRESOL (B1677501), 6-CHLORO-4-NITROSO- suggest its potential as a precursor for more complex molecules. The nitroso group can be readily reduced to an amine or oxidized to a nitro group, opening pathways to a variety of derivatives. The phenolic hydroxyl group allows for ether and ester formation, while the chloro substituent can participate in nucleophilic aromatic substitution reactions, further expanding its synthetic utility.

Role in Specific Organic Reaction Methodologies (e.g., cycloadditions, nucleophilic additions)

Nitroso compounds are known to participate in various organic reactions. The nitroso group can act as a dienophile in Diels-Alder reactions, a type of cycloaddition, leading to the formation of six-membered heterocyclic rings. It can also undergo nucleophilic addition at the nitrogen atom, a reaction that could be exploited for the synthesis of novel nitrogen-containing compounds. However, no specific studies demonstrating these reactions with o-CRESOL, 6-CHLORO-4-NITROSO- have been reported.

Coordination Chemistry: Chelation and Formation of Metal-Nitrosophenolato Complexes

The presence of the phenolic hydroxyl group and the nitroso group in an ortho position to each other makes o-CRESOL, 6-CHLORO-4-NITROSO- a potential bidentate ligand for metal ions. This chelation can lead to the formation of stable metal-nitrosophenolato complexes.

The synthesis of such complexes would likely involve the reaction of a deprotonated form of the cresol (B1669610) with a metal salt in an appropriate solvent. Characterization of these potential complexes would involve techniques such as X-ray crystallography to determine the coordination geometry, as well as spectroscopic methods like IR and UV-Vis to probe the metal-ligand bonding.

Investigative Studies on Molecular Interactions with Biological Systems (without reference to clinical outcomes)

The biological activity of phenolic and nitroso compounds is an area of active research. While no studies have specifically investigated o-CRESOL, 6-CHLORO-4-NITROSO-, its structural features suggest potential interactions with biological macromolecules.

Chlorinated phenols are known for their antimicrobial properties, often acting by disrupting cell membranes and inhibiting essential enzymes. The nitroso group can also exhibit biological activity, for instance, through its ability to react with thiols in proteins. Therefore, it is plausible that o-CRESOL, 6-CHLORO-4-NITROSO- could interact with microbial cell components, though the specific mechanisms remain uninvestigated.

Enzyme Inhibition or Modulation at a Molecular Level

Comprehensive searches of scientific literature and chemical databases did not yield specific research findings on the enzyme inhibition or modulation properties of o-CRESOL, 6-CHLORO-4-NITROSO-. While studies exist for structurally related compounds, such as other cresol derivatives and nitroso compounds, there is no available data detailing the direct interaction of o-CRESOL, 6-CHLORO-4-NITROSO- with any specific enzyme at a molecular level.

General classes of related compounds have been noted for their potential bioactivity. For instance, various C-nitroso compounds have been investigated as inhibitors of enzymes like aldehyde dehydrogenase. Additionally, a broader category of nitroso compounds has been shown to inhibit catalase. However, it is crucial to note that these findings are not specific to o-CRESOL, 6-CHLORO-4-NITROSO- and cannot be directly extrapolated to predict its activity.

Due to the absence of specific research on this compound's enzymatic interactions, no data tables on inhibition constants (e.g., IC50, Ki) or detailed molecular mechanisms can be provided at this time. Further empirical research would be necessary to determine if o-CRESOL, 6-CHLORO-4-NITROSO- exhibits any significant enzyme inhibition or modulation capabilities.

Advanced Analytical Methodologies for Environmental and Process Monitoring

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for the analysis of phenolic compounds, providing the necessary separation of isomers and other structurally similar molecules. Coupling chromatography with mass spectrometry or specialized detectors enables highly sensitive and specific quantification.

Gas chromatography-mass spectrometry (GC-MS) is a widely used and powerful technique for the analysis of volatile and semi-volatile organic compounds like cresol (B1669610) derivatives. nih.govsymbiosisonlinepublishing.com The method offers high separation efficiency and definitive compound identification based on mass spectra. symbiosisonlinepublishing.com Method development typically involves optimizing the stationary phase of the capillary column, the temperature program of the GC oven, and the mass spectrometer's operating parameters. For instance, a screening method for 33 different compounds, including o-cresol (B1677501), utilized three different GC-MS systems with various capillary columns (DB-WAX, DB-624, DB-FFAP) to achieve optimal separation and quantification. coresta.org Electron ionization (EI) is a common ionization source used in these methods. coresta.org The mass spectrometer can be operated in either full scan mode for compound identification or selected ion monitoring (SIM) mode, which provides enhanced sensitivity for target analytes. cdc.gov

Table 1: Illustrative GC-MS Method Parameters for Cresol Analysis

| Parameter | Condition | Source |

|---|---|---|

| Column | DB-WAX, DB-624, or 0.1% SP1000 on Carbopack C | coresta.orgosha.gov |

| Injector Temperature | 225°C | osha.gov |

| Ion Source | Electron Ionisation (EI) | coresta.org |

| Detection Mode | Selected Ion Monitoring (SIM) for higher sensitivity | cdc.gov |

| Internal Standard | Nitrobenzene | cdc.gov |

For compounds that are non-volatile or thermally labile, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice. This technique is particularly valuable for trace analysis in complex biological matrices like plasma and urine. nih.govnih.gov The development of an LC-MS/MS method for o-cresol in hydrolyzed urine involved derivatization with dansyl chloride to improve chromatographic behavior and detection sensitivity. irsst.qc.ca Separation is often achieved using reverse-phase chromatography on columns such as a BEH Phenyl or C18 column. irsst.qc.camdpi.com The triple quadrupole mass spectrometer is typically operated in multiple reaction monitoring (MRM) mode, which provides exceptional specificity and low detection limits by monitoring a specific precursor-to-product ion transition. irsst.qc.camdpi.com This approach has proven sensitive enough to cover both non-occupational and occupational exposure levels. irsst.qc.ca

Table 2: Representative LC-MS/MS Parameters for Substituted Phenol Analysis

| Parameter | Condition | Source |

|---|---|---|

| Column | C18 reverse-phase or BEH Phenyl | irsst.qc.camdpi.com |

| Mobile Phase | Gradient of water and methanol/acetonitrile with 0.1% formic acid | mdpi.commerckmillipore.com |

| Ion Source | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) | mdpi.commerckmillipore.com |

| Detection Mode | Multiple Reaction Monitoring (MRM) | irsst.qc.ca |

| Derivatization Agent | Dansyl chloride (for certain applications) | nih.govirsst.qc.ca |

High-performance liquid chromatography (HPLC) coupled with detectors like ultraviolet (UV) or fluorescence offers a robust and reliable alternative for the analysis of phenolic compounds. osha.govchromsystems.com Reverse-phase HPLC is the most common separation mode, utilizing columns like a Pecosphere 3x3 C18 to separate isomers. nih.gov An isocratic mobile phase, such as a methanol-water-orthophosphoric acid mixture, can be employed for consistent and reproducible results. nih.gov UV detection is frequently set at a wavelength where the compounds of interest exhibit strong absorbance, such as 218 nm for cresol isomers. osha.gov For enhanced sensitivity and selectivity, fluorescence detectors can be used, as phenols and their derivatives often exhibit natural fluorescence. chromsystems.com

Table 3: Typical HPLC Conditions for Cresol Isomer Separation

| Parameter | Condition | Source |

|---|---|---|

| Column | Reverse-phase C18 | nih.gov |

| Mobile Phase | Isocratic mixture of methanol, water, and acid (e.g., 30:70:0.1 v/v/v methanol-water-orthophosphoric acid) | nih.gov |

| Flow Rate | 1.0 mL/min | nih.gov |

| Detector | UV at 215-218 nm or Fluorescence Detector | osha.govchromsystems.comnih.gov |

| Internal Standard | 4-chlorophenol (B41353) | nih.gov |

Electrochemical Sensing Platforms for Detection

Electrochemical sensors present a promising avenue for the rapid and portable detection of phenolic compounds. These platforms offer advantages such as high sensitivity, cost-effectiveness, and suitability for on-site analysis. researchgate.net Voltammetric methods using modified carbon paste electrodes have been successfully applied to determine MCPA (a related herbicide), 4-chloro-o-cresol, and o-cresol in water. researchgate.net The modification of the electrode surface, for instance with mesoporous silica (B1680970) or activated carbon, can enhance the sensor's selectivity and sensitivity towards the target analytes. researchgate.net These sensors operate by measuring the current response resulting from the oxidation or reduction of the phenolic compound at the electrode surface, providing a signal that is proportional to its concentration.

Spectrophotometric Detection Systems for Rapid Analysis

Spectrophotometric methods, particularly those based on UV-Vis absorption, are well-suited for rapid analysis. nih.gov The UV absorption spectra of cresol isomers are characterized by extensive overlap, which makes direct quantification in mixtures challenging using conventional spectrophotometry. pjps.pk However, the application of chemometric multivariate regression methods, such as principal component regression (PCR) and partial least squares (PLS), can resolve these overlapping spectra, allowing for the simultaneous determination of the isomers. pjps.pk The absorption spectrum of o-cresol is sensitive to the solvent environment and pH. nih.govnih.gov In aromatic solvents like toluene, it exhibits a sharp peak around 283 nm, while in aqueous solutions, broader peaks are observed between 260-280 nm. nih.govresearchgate.net In alkaline conditions (pH > 10.3), the maximum absorption peak for the o-cresol anion red-shifts to approximately 289 nm. nih.gov

Table 4: UV Absorption Maxima (λmax) for Cresol Isomers in Alkaline Methanol

| Compound | λmax (nm) | Source |

|---|---|---|

| o-Cresol | 289 | pjps.pk |

| m-Cresol (B1676322) | 292 | pjps.pk |

| p-Cresol | 294 | pjps.pk |

Optimization of Sample Preparation Techniques for Diverse Matrices

Effective sample preparation is a critical prerequisite for accurate analysis, as it serves to isolate and concentrate the target analytes from the sample matrix, thereby minimizing interferences. researchgate.net For environmental solids like soil and sediment, ultrasonic extraction with a solvent such as methylene (B1212753) chloride followed by GC/MS analysis is a common approach. nih.gov For aqueous samples, liquid-liquid extraction is frequently employed. nih.gov Biological samples, such as urine, often require an initial hydrolysis step, typically involving heating with a strong acid, to cleave conjugated metabolites (glucuronides and sulfates) and release the free cresol. cdc.govchromsystems.com Following hydrolysis, the analyte can be extracted using a volatile organic solvent like methyl tert-butyl ether (MTBE). cdc.gov Solid-phase extraction (SPE) is another powerful technique used for both cleanup and concentration of analytes from complex matrices like urine and water, offering advantages such as lower solvent consumption. symbiosisonlinepublishing.comresearchgate.net

Future Research Directions and Emerging Areas

Development of Sustainable and Green Synthetic Routes

The imperative of green chemistry necessitates the development of manufacturing processes that are efficient, safe, and environmentally responsible. rsc.org For a compound like o-CRESOL (B1677501), 6-CHLORO-4-NITROSO-, future research should prioritize moving beyond traditional synthesis methods, which often rely on harsh reagents and generate significant waste streams.

Traditional nitrosation of phenols, for instance, typically involves the use of nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid), which can lead to acidic waste and the formation of nitrogen oxides. google.comnih.gov Similarly, aromatic chlorination can employ reagents that are hazardous and difficult to handle. A forward-looking research agenda would focus on several green alternatives:

Catalytic Nitrosation: Investigating catalytic systems that can achieve C-nitrosation using milder and more efficient reagents. This could involve using catalysts to activate nitrogen sources under less acidic conditions, thereby minimizing waste.

Electrochemical Synthesis: Leveraging electrochemistry to drive the chlorination and nitrosation reactions. Electrosynthesis uses electrons as a "clean" reagent, potentially allowing for the use of more sustainable starting materials like ammonia (B1221849) or even atmospheric nitrogen as the ultimate nitrogen source, thereby bypassing conventional, energy-intensive processes. rsc.org

Solvent-Free and Alternative Solvent Systems: Exploring synthesis under solvent-free conditions or in greener solvents like water or supercritical fluids. For example, the use of tert-butyl nitrite (TBN) has been shown to be effective for N-nitrosation of secondary amines under solvent-free conditions, a principle that could be adapted for C-nitrosation. rsc.org

Re-evaluation of Classic Reactions: Modernizing classic syntheses like the Baudisch reaction, which produces ortho-nitrosophenols, by applying green chemistry principles to improve efficiency and reduce environmental impact. nih.gov

Deeper Understanding of Environmental Persistence and Transformation Kinetics

The introduction of synthetic chemicals into the environment demands a thorough understanding of their fate and persistence. For o-CRESOL, 6-CHLORO-4-NITROSO-, no such data currently exists. Future research must address this knowledge gap by investigating its behavior in soil, water, and air. Based on its structure, the compound is likely to be classified as a xenobiotic and may exhibit significant persistence. mdpi.com

Chlorinated aromatic compounds are well-known for their resistance to natural degradation processes. eurochlor.orgtandfonline.comresearchgate.net The presence of a nitro or nitroso group can further increase this recalcitrance. tidjma.tntidjma.tn Therefore, a critical area of research involves determining the kinetics of its transformation under various environmental conditions.

Key research questions include:

Biodegradation: Can microorganisms break down this compound? Studies should aim to identify bacterial or fungal strains capable of metabolizing it under both aerobic and anaerobic conditions. eurochlor.orgnih.gov The initial metabolic steps, such as reductive dehalogenation or reduction of the nitroso group, would be of particular interest.

Photodegradation: How does the compound behave when exposed to sunlight? C-nitroso compounds are known to be photoreactive, and UV irradiation can lead to dissociation into radicals or oxidation to the corresponding nitro compound. cdnsciencepub.comcdnsciencepub.comresearchgate.net Kinetic studies should quantify its photolytic half-life in aqueous systems.

Hydrolytic Stability: What is the rate of hydrolysis at different pH values relevant to natural water bodies? This will help determine its stability and persistence in aquatic environments.

Exploration of Novel Reactivity and Functionalization Pathways

The rich array of functional groups on the o-CRESOL, 6-CHLORO-4-NITROSO- molecule—a phenolic hydroxyl, a chloro substituent, and a versatile nitroso group—makes it a prime candidate for synthetic exploration. Future research should aim to map its reactivity and develop it as a versatile building block for more complex molecules.

The nitroso group, in particular, is a hub of chemical reactivity. wikipedia.org It can be:

Reduced to form the corresponding amine (4-amino-6-chloro-o-cresol), a valuable precursor for dyes, pharmaceuticals, and polymers.

Oxidized to yield the nitro derivative (4-nitro-6-chloro-o-cresol).

Utilized in cycloaddition reactions , such as the hetero-Diels-Alder reaction, to construct complex heterocyclic systems. wikipedia.org

Furthermore, nitrosophenols exist in tautomeric equilibrium with their quinone monoxime isomers, a property that influences their reactivity and coordination chemistry. nih.gov A significant area for exploration is the compound's ability to act as a chelating ligand. Nitrosophenols are known to form stable, often intensely colored, complexes with a variety of metal ions, including iron, copper, and cobalt. nih.govencyclopedia.pub Investigating the coordination chemistry of o-CRESOL, 6-CHLORO-4-NITROSO- could lead to new catalysts, sensors, or pigments. wikipedia.org

Integration of o-CRESOL, 6-CHLORO-4-NITROSO- into Advanced Materials Chemistry

The structural and reactive properties of o-CRESOL, 6-CHLORO-4-NITROSO- make it a promising candidate for incorporation into advanced materials. Research in this area could bridge fundamental chemistry with materials science and engineering.

Polymer Science: The phenolic hydroxyl group provides a handle for creating polymers such as phenolic resins, polyesters, and polycarbonates. Following the reduction of the nitroso group to an amine, the resulting molecule becomes a trifunctional monomer (containing hydroxyl, amine, and chloro groups) that could be used to synthesize high-performance polymers with enhanced thermal stability or specific functionalities. Additionally, aromatic nitroso compounds have been investigated as polymerization inhibitors, suggesting a potential role in controlling radical polymerization reactions. google.com

Dyes and Pigments: As many nitrosophenols and their metal complexes are colored, this compound could be the basis for a new class of dyes. nih.govbritannica.com Research could focus on synthesizing its metal complexes and evaluating their colorimetric properties, stability, and suitability for applications in paints, textiles, and plastics.

Functional Materials: The redox-active nitroso group and the compound's ability to chelate metals open possibilities for its use in electronic materials or chemical sensors. aquigenbio.comaquigenbio.com For example, its incorporation into a polymer matrix or onto a surface could yield a material capable of detecting specific metal ions or responding to electrochemical stimuli.

Compound Index

Q & A

Q. What are the recommended analytical methods for detecting 6-chloro-4-nitroso-o-cresol in complex environmental or biological matrices?

Q. How does the nitrosation of o-cresol derivatives influence their chemical stability under varying pH and temperature conditions?

Methodological Answer:

- Conduct accelerated stability studies by incubating the compound in buffers (pH 2–12) at 25°C and 40°C. Monitor degradation via UV-Vis spectroscopy (peak absorbance at λmax ~350 nm).

- Use Arrhenius kinetics modeling to predict shelf life. Nitroso derivatives typically degrade faster under alkaline conditions due to hydrolysis of the nitroso group.

- Store samples in amber vials at –20°C with desiccants to minimize photolysis and moisture-induced degradation .

Q. What spectroscopic techniques are optimal for structural elucidation of 6-chloro-4-nitroso-o-cresol?

Methodological Answer:

- NMR : Use H NMR (DMSO-d6) to identify aromatic protons (δ 6.8–7.5 ppm) and hydroxyl group (δ 9–10 ppm). C NMR confirms the nitroso (C-N=O) and chloro substituents.

- Mass Spectrometry : Apply ESI-MS in negative ion mode for molecular ion [M–H]; expect m/z ~172 (CHClNO).

- Cross-reference spectral data with databases like NIST Chemistry WebBook for validation .

Advanced Research Questions

Q. How can computational chemistry predict the solvent-dependent reactivity of 6-chloro-4-nitroso-o-cresol?

Q. What strategies mitigate interference during electrochemical detection of nitroso-aromatic compounds like 6-chloro-4-nitroso-o-cresol?

Methodological Answer:

- Use boron-doped diamond (BDD) electrodes for enhanced selectivity. Apply a pre-treatment potential (–1.0 V vs. Ag/AgCl) to reduce surface fouling from phenolic byproducts.

- Optimize differential pulse voltammetry (DPV) parameters (pulse amplitude: 50 mV, scan rate: 10 mV/s) to resolve overlapping peaks from co-eluting nitroaromatics .

Q. What are the synthetic challenges in achieving high-purity 6-chloro-4-nitroso-o-cresol, and how can side reactions be minimized?

Methodological Answer:

- Synthesize via nitrosation of 6-chloro-o-cresol using NaNO in acidic media (HCl, 0–5°C). Monitor reaction progress with TLC (silica gel, ethyl acetate/hexane 1:3).

- Purify via recrystallization from ethanol/water (1:2 v/v) to remove unreacted cresol and nitro derivatives. Purity >98% can be confirmed by HPLC-UV .

Safety and Best Practices

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.